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Compound of Interest

Compound Name: Rhizoferrin

Cat. No.: B1680593

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoferrin, a polycarboxylate siderophore, plays a crucial role in iron acquisition for various
fungi and bacteria. Its unique structure, consisting of two citric acid molecules linked to a
diaminobutane backbone, makes it a subject of interest in microbiology, environmental science,
and as a potential target for antimicrobial drug development. Nuclear Magnetic Resonance
(NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and
characterization of rhizoferrin and its analogs. These application notes provide detailed
protocols and data for the structural elucidation of rhizoferrin using one-dimensional (1D) and
two-dimensional (2D) NMR techniques.

Data Presentation

The structural assignment of rhizoferrin is confirmed through the analysis of its 1D and 2D
NMR spectra. The chemical shifts of the proton (*H) and carbon-13 (33C) nuclei are summarized
in the tables below. These values are crucial for the verification of the molecular structure and
for comparative studies of rhizoferrin analogs.

Table 1: *H NMR Chemical Shift Data for Rhizoferrin
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Atom Number Proton Chemical Shift Multiplicity J (Hz)
(ppm)

2,2 Hza, H2'a 2.75 dd 15.5, 3.0

2,2 Hzb, H2'b 2.65 dd 155,8.5

4, 4 Haa, Ha'a 2.55 d 15.0

4, 4 Hab, Ha'b 2.45 d 15.0

6,9 H2 3.10 m

7,8 H:2 1.45 m

Solvent: D20. Chemical shifts are referenced to the residual solvent signal.

Table 2: 13C NMR Chemical Shift Data for Rhizoferrin[1]

Atom Number Carbon Chemical Shift (ppm)
1,71 C=0 178.5

2,2 CH: 45.2

3,3 C-OH 75.1

4, 4' CH: 47.8

55 C=0 181.2

6,9 CH:z 40.1

7,8 CH:z 27.3

Solvent: D20. Chemical shifts are referenced to the residual solvent signal.

Experimental Protocols
Protocol 1: Isolation and Purification of Rhizoferrin
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This protocol outlines the general steps for isolating rhizoferrin from fungal cultures, a
necessary prerequisite for NMR analysis.

Materials:

Fungal strain known to produce rhizoferrin (e.g., Rhizopus microsporus)

« Iron-deficient culture medium

o Centrifuge and centrifuge tubes

» lon-exchange chromatography column (e.g., Dowex 50W-X8)

e Gel filtration chromatography column (e.g., Sephadex G-10)

o High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
» Rotary evaporator

» Lyophilizer

Methodology:

e Fungal Fermentation: Inoculate the rhizoferrin-producing fungal strain into an iron-deficient
liquid culture medium. Incubate for a period sufficient for siderophore production (typically 5-
10 days) with shaking.

e Mycelia Removal: Separate the fungal mycelia from the culture supernatant by
centrifugation.

o Cation Exchange Chromatography: Apply the supernatant to a cation-exchange column to
capture the positively charged ferric-rhizoferrin complex. Elute with a suitable buffer.

o Gel Filtration Chromatography: Further purify the eluate using a gel filtration column to
separate compounds based on size.

o Preparative HPLC: Perform a final purification step using preparative reverse-phase HPLC to
obtain highly pure rhizoferrin.
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e Solvent Removal: Remove the HPLC solvent using a rotary evaporator.

» Lyophilization: Lyophilize the purified sample to obtain a dry powder.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:

 Purified, lyophilized rhizoferrin

o Deuterated solvent (e.g., Deuterium Oxide - D20, or DMSO-ds)

e High-quality 5 mm NMR tubes

» Pipettes and a filter (e.g., glass wool plug in a Pasteur pipette)
Methodology:

o Determine Sample Amount: Weigh approximately 5-10 mg of purified rhizoferrin for *H NMR
and 20-50 mg for 3C NMR.

 Dissolution: Dissolve the rhizoferrin sample in 0.5-0.6 mL of the chosen deuterated solvent.
D20 is commonly used for its compatibility with biological molecules.

« Filtration: To remove any particulate matter that could degrade spectral quality, filter the
sample solution through a glass wool plug directly into the NMR tube.

o Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR
tube.

o Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 3: NMR Data Acquisition

This protocol details the acquisition of 1D and 2D NMR spectra for the structural elucidation of
rhizoferrin.
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Instrumentation:
 NMR Spectrometer (400 MHz or higher is recommended for better resolution)
1D NMR Experiments:
e 'HNMR:
o Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
o Spectral Width: 12-16 ppm.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64, depending on the sample concentration.

o Solvent Suppression: Use presaturation for samples in D20 to suppress the residual HDO
signal.

o BC NMR:

o Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30).

[¢]

Spectral Width: 200-240 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096 or more, as 13C is much less sensitive than 1H.
2D NMR Experiments:

e COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the
same spin system. This is useful for tracing the connectivity of protons in the diaminobutane
and citric acid moieties.
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e HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and
carbon atoms. This experiment is crucial for assigning the carbons that have attached
protons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons. This is essential for connecting the different spin
systems, for example, linking the diaminobutane backbone to the citric acid units through the
amide bonds.

« NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space. This can provide information about the three-dimensional conformation of the
molecule.

Data Interpretation for Structural Elucidation

The structural elucidation of rhizoferrin is achieved through the systematic analysis of the
acquired NMR spectra:

IH NMR Analysis: The 'H NMR spectrum provides information on the number of different
types of protons and their chemical environments. The integration of the signals gives the
relative number of protons of each type. The multiplicity (singlet, doublet, triplet, etc.) and
coupling constants (J-values) reveal which protons are adjacent to each other.

e 13C NMR Analysis: The 13C NMR spectrum indicates the number of unique carbon atoms in
the molecule. The chemical shifts provide information about the type of carbon (e.g.,
carbonyl, methylene, quaternary).

e COSY Analysis: Cross-peaks in the COSY spectrum connect protons that are coupled to
each other. This allows for the assembly of spin systems, such as the protons within the
diaminobutane chain and the methylene protons of the citric acid residues.

e HSQC Analysis: Each cross-peak in the HSQC spectrum links a proton to its directly
attached carbon atom, enabling the unambiguous assignment of protonated carbons.

o HMBC Analysis: HMBC is critical for establishing the overall connectivity of the molecule. For
rhizoferrin, key HMBC correlations would be observed between the methylene protons of
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the diaminobutane and the carbonyl carbons of the citric acid moieties, confirming the amide
linkages.

o Structure Confirmation: By combining the information from all these experiments, the

complete chemical structure of rhizoferrin can be pieced together and confirmed.
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Caption: Simplified biosynthesis of rhizoferrin from its precursors.

NMR Structural Elucidation Workflow
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Caption: General workflow for rhizoferrin structural elucidation via NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Rhizoferrin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680593#nmr-spectroscopy-for-rhizoferrin-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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